molecular formula C11H24ClN B1266432 N-(3-Chloropropyl)dibutylamine CAS No. 36421-15-5

N-(3-Chloropropyl)dibutylamine

Cat. No. B1266432
CAS RN: 36421-15-5
M. Wt: 205.77 g/mol
InChI Key: ANLMKUQEPXRMGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(3-Chloropropyl)dibutylamine involves various strategies, including the reaction of amino-heterocycles to produce fused pyridines and the cyclopolymerization of N,N-dipropargylamines and ammonium salts. These processes underscore the versatility and reactivity of chloropropyl and dibutylamine groups in facilitating complex chemical reactions (Iaroshenko et al., 2011) (Vygodskii et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(3-Chloropropyl)dibutylamine has been elucidated through various techniques, highlighting the importance of understanding the spatial arrangement for predicting reactivity and properties. For example, studies on cyclopropenylidene transition metal complexes reveal detailed structural information, which is crucial for understanding the behavior of such compounds in reactions (Wilson et al., 1979).

Chemical Reactions and Properties

N-(3-Chloropropyl)dibutylamine and related compounds participate in various chemical reactions, demonstrating a wide range of chemical behaviors. For instance, the formation of stable liquid borane adducts from N,N-diisopropyl-N-isobutylamine and the synthesis of 2-chloro-2-imidoylaziridines through aza-Darzens-type reactions showcase the compound's versatility (Brown et al., 1999) (Giubellina et al., 2006).

Scientific Research Applications

Corrosion Inhibition

N-(3-Chloropropyl)dibutylamine and its derivatives have been studied for their potential as corrosion inhibitors. Research has indicated that butyl substituents like dibutylamine can be effective in preventing corrosion of mild steel in acidic environments. The studies utilized electrochemical, gravimetric, and surface roughness techniques to understand the mechanism of corrosion inhibition (Bastidas, Damborenea, & Vázquez, 1997).

Catalysis in Organic Synthesis

Compounds like N-(3-Chloropropyl)dibutylamine have been explored in the context of catalysis in organic synthesis. For instance, dibutylamine has been used to catalyze the ortho-dibromination of phenols, demonstrating its utility in facilitating specific chemical reactions (Fujisaki et al., 1993).

Biochemistry and Pharmacology

In biochemical and pharmacological research, N-(3-Chloropropyl)dibutylamine derivatives have been studied for various applications. For instance, the metabolism of dibutylaminosulfenyl derivatives in plants has been investigated to understand how these compounds are processed and transformed within biological systems (Nishioka, Umetsu, & Fukuto, 1981).

Safety And Hazards

Safety data sheets recommend avoiding dust formation and breathing in mist, gas, or vapors of “N-(3-Chloropropyl)dibutylamine”. Contact with skin and eyes should be avoided. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .

properties

IUPAC Name

N-butyl-N-(3-chloropropyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H24ClN/c1-3-5-9-13(10-6-4-2)11-7-8-12/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLMKUQEPXRMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189949
Record name N-(3-Chloropropyl)dibutylamine
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Molecular Weight

205.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloropropyl)dibutylamine

CAS RN

36421-15-5
Record name N-Butyl-N-(3-chloropropyl)-1-butanamine
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Record name (3-Chloropropyl)dibutylamine
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Record name N-(3-Chloropropyl)dibutylamine
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Record name N-(3-chloropropyl)dibutylamine
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Record name (3-Chloropropyl)dibutylamine
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Synthesis routes and methods I

Procedure details

18.6 g of 68.4% 1-chloro-3-(di-n-butylamino)-propane hydrochloride (52.6 mmol) are placed in an equipped reactor and then 9.97 g of a 20% aqueous ammonia solution (56.9 mmol) are added at 20° C. The mixture is stirred for 15 minutes, and then the phases are decanted off and separated: the bottom phase consists of 1-chloro-3-(di-n-butylamino)-propane in the form of a free base. This phase is washed with 10 ml of water and 9.99 g of 1-chloro-3-(di-n-butylamino)-propane are thus isolated.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
56.9 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 9.5 g of 3-chloropropanol, 37 ml of dibutylamine and 50 ml of dimethylsulfoxide was stirred at 70°-80° C. for 8 hours. After cooling, water was added to the mixture and the mixture was extracted with ethyl acetate. The extract was washed and dried, and the solvent was removed from the mixture under reduced pressure. The residue was dissolved in 50 ml of chloroform, and under ice-cooling, 8 ml of thionyl chloride was added dropwise to the solution. After stirring at 50° C. for 3 hours, the solvent was removed from the reaction mixture under reduced pressure. Water was added to the residue and the mixture was washed with diethyl ether. The mixture was made alkaline with potassium carbonate and extracted with ethyl acetate. The extract was washed and dried, and the solvent was removed from the extract under reduced pressure. The residue was purified by silica gel column chromatography (solvent; chloroform:ethanol=20:1) to give 12 g of N,N-dibutyl-3-chloropropylamine (yield: 58%, oily product).
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

288.4 g (3.392 mol) of 20% aqueous ammonia are introduced into a 1 l reactor and then 618 g (1.696 mol) of 1-dibutylamino-3-chloropropane hydrochloride (assay 66.5%) are added over 10 minutes and at ambient temperature (22±2° C.). The mixture is stirred for 45 minutes at ambient temperature and is left to separate by settling for 30 minutes. The lower aqueous phase (pH=11) is removed and the organic phase is washed with 300 ml of deionized water at ambient temperature. Stirring is carried out for 30 minutes, separation by settling is carried out for 30 minutes and the lower aqueous phase (pH=9) is removed.
Quantity
288.4 g
Type
reactant
Reaction Step One
Quantity
618 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RR Hivarekar, SS Deshmukh… - … Process Research & …, 2012 - ACS Publications
An efficient scalable synthesis for dronedarone hydrochloride (2) via Friedel–Craft acylation of 2-(-2-butyl-1-benzofuran-5-yl)-1H-isoindole-1,3(2H)dione (12) with 4-(3-chloropropoxy) …
Number of citations: 13 pubs.acs.org

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